Cyclic-di-GMP-13C2,15N4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

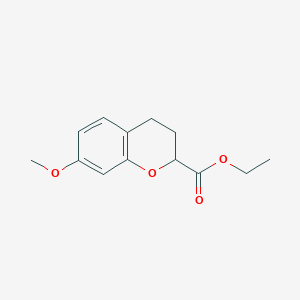

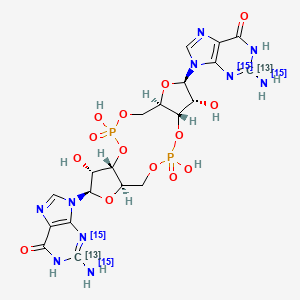

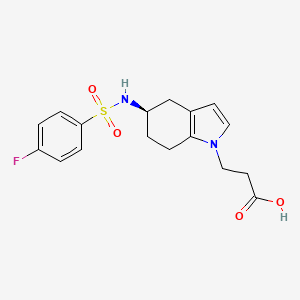

Cyclic-di-GMP-13C2,15N4 is a stable isotope-labeled compound of cyclic diguanylate monophosphate (cyclic-di-GMP). Cyclic-di-GMP is a ubiquitous second messenger in bacteria that regulates various cellular processes, including biofilm formation, motility, and virulence. The labeled version, this compound, is used primarily in scientific research to study these processes with greater precision.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Cyclic-di-GMP-13C2,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine monophosphate structure. This is typically achieved through microbial synthesis using engineered strains of Escherichia coli. The process involves overexpressing dinucleotide cyclases and other related proteins to produce high yields of cyclic dinucleotides . The bacteria-produced cyclic-di-GMP is then purified using a combination of STING affinity columns, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .

Industrial Production Methods

While the microbial synthesis method is efficient for laboratory-scale production, industrial-scale production would require optimization of fermentation conditions and purification processes to ensure high yield and purity. This might involve scaling up the fermentation process, optimizing the expression of dinucleotide cyclases, and improving the efficiency of the purification steps.

Análisis De Reacciones Químicas

Types of Reactions

Cyclic-di-GMP-13C2,15N4 undergoes various chemical reactions, including hydrolysis, oxidation, and interaction with specific proteins. The hydrolysis of cyclic-di-GMP is catalyzed by phosphodiesterases, resulting in the formation of linear dinucleotides . Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Common reagents used in the study of this compound include phosphodiesterases for hydrolysis reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled pH and temperature to ensure the stability of the compound.

Major Products

The major products formed from the hydrolysis of this compound are linear dinucleotides, such as 5’-phosphoguanylyl-(3’-5’)-guanosine (pGpG) . Oxidation reactions can produce various oxidized derivatives, depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Cyclic-di-GMP-13C2,15N4 is widely used in scientific research to study bacterial signaling pathways and cellular processes. Its applications include:

Chemistry: Used as an internal standard for the quantification of cyclic-di-GMP in various assays.

Biology: Helps in understanding the role of cyclic-di-GMP in regulating biofilm formation, motility, and virulence in bacteria.

Medicine: Investigated for its potential role in modulating immune responses and as a target for developing new antimicrobial therapies.

Industry: Used in the development of biosensors and diagnostic tools for detecting bacterial infections.

Mecanismo De Acción

Cyclic-di-GMP-13C2,15N4 exerts its effects by binding to specific receptor proteins in bacteria. These receptors include PilZ domain proteins, GGDEF and EAL domain-containing proteins, and riboswitches . Upon binding, cyclic-di-GMP induces conformational changes in these receptors, leading to the regulation of various cellular processes, such as biofilm formation and motility . The signaling pathways involving cyclic-di-GMP are complex and involve multiple molecular targets and regulatory mechanisms .

Comparación Con Compuestos Similares

Cyclic-di-GMP-13C2,15N4 is unique due to its stable isotope labeling, which allows for precise quantification and study of cyclic-di-GMP in various biological systems. Similar compounds include:

Cyclic-di-AMP: Another cyclic dinucleotide involved in bacterial signaling, regulating processes such as cell wall homeostasis and virulence.

Cyclic-GMP-AMP (cGAMP): A hybrid cyclic dinucleotide that plays a role in the innate immune response in eukaryotes.

Linear dinucleotides: Such as pGpG, which are products of cyclic-di-GMP hydrolysis and have distinct biological functions.

These compounds share structural similarities with cyclic-di-GMP but have distinct roles and regulatory mechanisms in bacterial and eukaryotic systems .

Propiedades

Fórmula molecular |

C20H24N10O14P2 |

|---|---|

Peso molecular |

696.4 g/mol |

Nombre IUPAC |

2-(15N)azanyl-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1/i19+1,20+1,21+1,22+1,25+1,26+1 |

Clave InChI |

PKFDLKSEZWEFGL-TYRWZYLPSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3[15N]=[13C](NC4=O)[15NH2])O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6[15N]=[13C](NC7=O)[15NH2])O)OP(=O)(O1)O)O |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)

![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)

![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)